5,5-Difluoro-2-azaspiro[3.4]octane is a distinctive chemical compound characterized by its spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to the same carbon. The molecular formula for this compound is CHFN, with a molecular weight of 147.17 g/mol. It has garnered interest in various scientific fields due to its unique properties and potential applications in medicinal chemistry and materials science.
This compound can be sourced from various chemical suppliers, with detailed information available on platforms like BenchChem, where it is listed for purchase and further research applications.
5,5-Difluoro-2-azaspiro[3.4]octane falls under the category of spirocyclic compounds, specifically those containing nitrogen and fluorine substituents. It is classified as a heterocyclic compound due to the presence of a nitrogen atom within its ring structure.
The synthesis of 5,5-Difluoro-2-azaspiro[3.4]octane can be achieved through several synthetic routes. A common approach involves the annulation of a cyclopentane ring with a four-membered ring, utilizing readily available starting materials and conventional chemical transformations. This method often requires minimal chromatographic purification steps to isolate the final product .
The molecular structure of 5,5-Difluoro-2-azaspiro[3.4]octane features a spirocyclic arrangement with two fluorine atoms located at the 5-position of the carbon framework. The nitrogen atom is integrated into the spiro structure, contributing to its unique properties.
5,5-Difluoro-2-azaspiro[3.4]octane can undergo various chemical reactions:
Common reagents used in these reactions include:
The specific products formed depend on the reagents and conditions employed during these reactions.
The mechanism of action for 5,5-Difluoro-2-azaspiro[3.4]octane involves its interaction with specific molecular targets within biological systems. This interaction may lead to changes in cellular functions or properties when utilized in medicinal chemistry or materials science applications.
In medicinal applications, this compound may interact with enzymes or receptors, influencing biochemical pathways relevant to therapeutic effects. In materials science contexts, it may modify the physical properties of materials into which it is incorporated.
The compound exhibits characteristics typical of spirocyclic compounds:
Key chemical properties include:
Relevant data indicates that the unique structure contributes to distinct reactivity patterns compared to similar compounds lacking fluorination.
5,5-Difluoro-2-azaspiro[3.4]octane has a broad range of applications across various scientific disciplines:
The synthesis of 5,5-difluoro-2-azaspiro[3.4]octane relies on strategic annulation approaches to assemble its spirocyclic core—a fusion of cyclobutane and pyrrolidine rings via a shared quaternary carbon. Three primary routes dominate literature: cyclopentane-first annulation and cyclobutane-first annulation (with two variants). The cyclobutane-first approach proves most efficient for introducing gem-difluorine at C5, as it permits late-stage functionalization of a pre-formed cyclobutane precursor [1] [4]. Key steps include:
Table 1: Annulation Routes for 2-Azaspiro[3.4]octane Core
Strategy | Starting Materials | Key Step | Advantage |
---|---|---|---|
Cyclopentane-first | Pyrrolidine-2,5-diones | Dieckmann condensation | High functional group tolerance |
Cyclobutane-first (A) | Cyclopropyl carbonyls | Ring expansion/SN₂ cyclization | Direct C5 fluorination pre-annulation |
Cyclobutane-first (B) | Halogenated cyclobutanes | Buchwald–Hartwig amination | Compatible with late-stage fluorination |
Incorporating gem-difluorine at C5 employs either electrophilic or nucleophilic fluorination, each with distinct mechanistic constraints:
Table 2: Fluorination Reagent Performance
Reagent | Substrate | Temp (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
Selectfluor® | Cyclobutanone enolates | 25 | 82 | Olefins (<5%) |
DAST | Cyclobutanol | 0 | 63 | Elimination products (15–20%) |
Deoxo-Fluor | Ketone | –40 | 78 | None detected |
KF (MgCl₂-assisted) | Cyclobutanone tosylate | 80 | 71 | Hydrolysis products (10%) |
Cyclization to form the pyrrolidine ring is the yield-limiting step. Three parameters critically impact efficiency:
Scale-up protocols emphasize one-pot sequences: Allyl magnesium chloride addition to imines (THF, –78°C) followed by bromocyclization (HBr/Br₂, CH₂Cl₂) delivers 5-substituted intermediates in 85% yield [7]. Subsequent catalytic hydrogenation (Pd/C, H₂) or hydride reduction (LiAlH₄) removes halogens or protecting groups, furnishing the free amine.
Solid-phase and solution-phase methodologies offer trade-offs in throughput and purity for library synthesis:
Rapid generation of 200+ analogs for M₄ receptor screening [4]Limitations: Low yields per step (45–60%) and incompatibility with strong Lewis acids.
Solution-phase synthesis: Optimized for kilogram-scale production. Key innovations:
Table 3: Synthesis Platform Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Scale limit | <1 g | >100 kg |
Purity (crude) | 90–95% | 70–85% |
Step yield | 45–60% | 75–92% |
Best suited for | SAR exploration | Preclinical API supply |
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7